4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
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Overview
Description
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile is a heterocyclic organic compound It features a pyrazole ring substituted with bromine, methyl, trifluoromethyl, and carbonitrile groups
Preparation Methods
The synthesis of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole with cyanogen bromide under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific solvents, catalysts, and temperature control .
Chemical Reactions Analysis
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The bromine and carbonitrile groups can form specific interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile include:
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole: Lacks the carbonitrile group, affecting its reactivity and applications.
2-Methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile: Lacks the bromine atom, altering its chemical properties.
4-Bromo-5-(trifluoromethyl)pyrazole-3-carbonitrile: Lacks the methyl group, impacting its biological activity.
The presence of all these substituents in this compound makes it unique and versatile for various applications .
Properties
IUPAC Name |
4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N3/c1-13-3(2-11)4(7)5(12-13)6(8,9)10/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJBHHPLTQKRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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